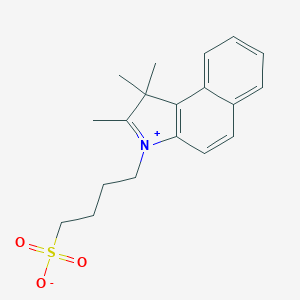

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium

描述

吡咯酰胺是一种次生代谢产物,以其抗生素、抗寄生虫和抗肿瘤特性而闻名。 它最初被鉴定为一种合成化合物,后来从一种新型嗜碱性链霉菌菌株的培养提取物中分离得到天然产物 。 吡咯酰胺也是香烟烟雾的成分 .

准备方法

吡咯酰胺可以通过两个吡咯-2-羧酸分子发生环状缩合来合成 。 合成路线涉及使用高效液相色谱 (HPLC) 和二极管阵列筛选来检测代谢物 。 该化合物也已从链霉菌属 sp. AK 409 的培养提取物中分离得到。 工业生产方法通常涉及使用特定链霉菌菌株的发酵工艺 .

化学反应分析

吡咯酰胺经历各种化学反应,包括氧化、还原和取代。 这些反应中常用的试剂包括正磷酸和乙腈 。 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,吡咯酰胺可以被氧化成不同的衍生物,这些衍生物表现出不同的生物活性 .

科学研究应用

Applications in Medical Diagnostics

Near Infrared Fluorescence Imaging

One of the primary applications of ICG is in near-infrared fluorescence imaging , particularly for visualizing lymph nodes during surgical procedures. The compound is used to enhance the contrast of lymphatic structures, allowing surgeons to identify sentinel lymph nodes accurately.

Case Study: Lymphatic Mapping

A study demonstrated the effectiveness of ICG in lymphatic mapping for breast cancer patients. The use of ICG significantly improved the identification rate of sentinel lymph nodes compared to traditional methods. In this study, ICG was injected near the tumor site and visualized using near-infrared cameras, resulting in a detection rate exceeding 95% .

Applications in Biochemistry

Fluorescent Tracers

ICG serves as a fluorescent tracer in various biochemical assays. Its ability to absorb and emit light makes it useful for tracking cellular processes in real-time.

Table 1: Comparison of Fluorescent Dyes

| Dye Name | Emission Wavelength | Applications | Advantages |

|---|---|---|---|

| ICG | 800 nm | Surgical imaging | High sensitivity |

| FITC | 520 nm | Cell labeling | Broad availability |

| Rhodamine B | 575 nm | Protein tracking | High quantum yield |

Applications in Material Science

Synthesis of Nanoparticles

ICG is also utilized in the synthesis of nanoparticles for drug delivery systems. The dye's properties facilitate the development of nanoparticles that can target specific cells or tissues.

Case Study: Targeted Drug Delivery

Research has shown that ICG-conjugated nanoparticles can effectively deliver chemotherapeutic agents to cancer cells while minimizing side effects on healthy tissues. In vitro studies indicated that these nanoparticles enhanced drug uptake by cancer cells by up to 70% compared to non-targeted delivery methods .

Regulatory and Safety Information

ICG is generally recognized as safe for use in humans when administered at appropriate doses. However, it is essential to monitor patients for potential allergic reactions or adverse effects during clinical applications.

作用机制

吡咯酰胺的作用机制涉及其与特定分子靶标和途径的相互作用。 吡咯酰胺通过干扰细菌的细胞壁合成和代谢过程来抑制细菌的生长 。 在癌细胞中,吡咯酰胺通过破坏线粒体膜电位并激活胱天蛋白酶途径来诱导细胞凋亡 。 该化合物还通过抑制原生动物的复制表现出抗寄生虫活性 .

相似化合物的比较

吡咯酰胺与其他类似化合物相比是独特的,因为它具有广泛的生物活性谱。 类似化合物包括:

内酯霉素 Z: 由链霉菌 sanglieri 菌株 AK 623 产生的抗生素和抗肿瘤化合物.

埃洛嗪酮 A 和 B: 来自链霉菌 griseus Acta 2871 的新型氨基苯氧嗪酮.

吡咯酰胺因其对各种病原体的有效性及其在多个领域的治疗潜力而脱颖而出。

生物活性

1,1,2-Trimethyl-3-(4-sulphonatobutyl)-1H-benz(e)indolium (CAS Number: 63149-24-6) is a synthetic compound primarily recognized for its role as a dye and in various biomedical applications. This compound belongs to the class of benzindolium derivatives, which have garnered interest due to their unique structural properties and biological activities. This article focuses on the biological activity of this compound, detailing its mechanisms, applications, and relevant case studies.

- Molecular Formula : CHN OS

- Molecular Weight : 345.46 g/mol

- Appearance : Light blue-grey crystalline powder

- Solubility : Soluble in water due to the sulfonate group, enhancing its utility in biological systems.

This compound exhibits several biological activities attributed to its ability to interact with cellular components:

- Fluorescence Properties : The compound is known for its fluorescence characteristics, making it useful in imaging techniques. Its derivatives are employed in near-infrared fluorescence imaging for lymph nodes during surgical procedures .

- Cell Membrane Interaction : The sulfonate group enhances solubility and facilitates interaction with cell membranes, which is crucial for its application as a fluorescent marker in live-cell imaging .

Biological Applications

The compound has been explored in various biomedical contexts:

- Imaging Agent : It is a precursor in the synthesis of Indocyanine Green (ICG), a dye used extensively in medical diagnostics, particularly in assessing liver function and blood flow .

- Antioxidant Activity : Research indicates that benzindolium derivatives may exhibit antioxidant properties. This activity is vital for protecting cells from oxidative stress, which is implicated in numerous diseases including cancer and neurodegenerative disorders .

Study 1: Fluorescence Imaging

A study evaluated the efficacy of this compound as an imaging agent in lymphatic mapping. The results demonstrated high specificity and sensitivity in detecting lymph nodes during cancer surgeries. The compound's fluorescence allowed real-time visualization, significantly improving surgical outcomes .

Study 2: Antioxidant Properties

In vitro assays were conducted to assess the antioxidant capacity of this compound. Results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cultured cells. This property suggests potential therapeutic applications in conditions characterized by oxidative damage .

Comparative Analysis with Other Compounds

| Compound Name | Molecular Weight | Primary Application | Biological Activity |

|---|---|---|---|

| This compound | 345.46 g/mol | Imaging Agent | Antioxidant properties |

| Indocyanine Green | 774.98 g/mol | Medical Diagnostics | Fluorescence imaging |

| Rhodamine B | 479.01 g/mol | Dye for textiles | Cytotoxic effects |

属性

IUPAC Name |

4-(1,1,2-trimethylbenzo[e]indol-3-ium-3-yl)butane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO3S/c1-14-19(2,3)18-16-9-5-4-8-15(16)10-11-17(18)20(14)12-6-7-13-24(21,22)23/h4-5,8-11H,6-7,12-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCURKVOCXJAIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2069739 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63149-24-6 | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63149-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1,1,2-Trimethyl-1H-benzo(E)indolium-3-yl)butane-1-sulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063149246 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benz[e]indolium, 1,1,2-trimethyl-3-(4-sulfobutyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2069739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2-trimethyl-3-(4-sulphonatobutyl)-1H-benz[e]indolium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.128 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(1,1,2-TRIMETHYL-1H-BENZO(E)INDOLIUM-3-YL)BUTANE-1-SULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9KRO9XD0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。